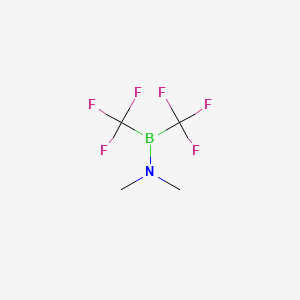
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6BF6N and a molecular weight of 192.9 g/mol . This compound is characterized by the presence of boron, nitrogen, and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves several steps. One common method includes the reaction of N,N-dimethylamine with boron trifluoride in the presence of a suitable solvent. The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-containing oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boronamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique properties make it useful in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-, in cancer treatment and other diseases.
Mechanism of Action
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
Boranamine, 1,1-difluoro-N,N-dimethyl-: This compound has similar structural features but differs in the number of fluorine atoms, affecting its reactivity and applications.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Another compound with trifluoromethyl groups, used in different contexts due to its distinct chemical properties.
Properties
CAS No. |
105224-90-6 |
|---|---|
Molecular Formula |
C4H6BF6N |
Molecular Weight |
192.90 g/mol |
IUPAC Name |
N-[bis(trifluoromethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H6BF6N/c1-12(2)5(3(6,7)8)4(9,10)11/h1-2H3 |
InChI Key |
VVCQCRWSBSMVGJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(F)(F)F)(C(F)(F)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















